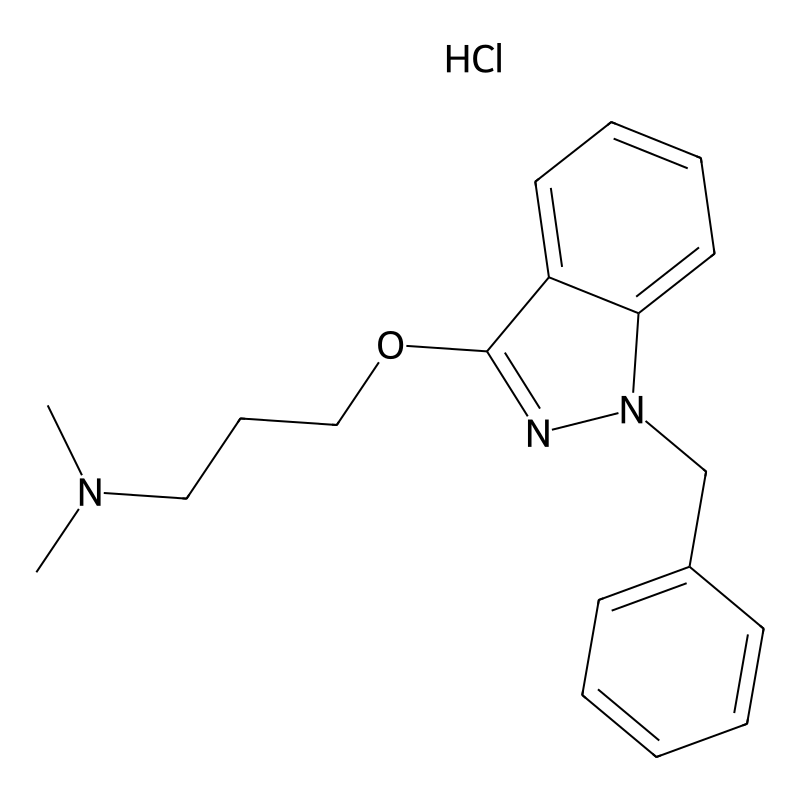

Benzydamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Anti-inflammatory and Analgesic Effects

Benzydamine hydrochloride is primarily studied for its application in treating local inflammatory conditions of the mouth and throat. While classified as a non-steroidal anti-inflammatory drug (NSAID), its mechanism of action differs slightly from other NSAIDs. Unlike most NSAIDs that work by inhibiting the enzyme cyclooxygenase (COX), benzydamine's exact anti-inflammatory pathway is not fully understood [].

Research suggests it may reduce inflammation by inhibiting the migration of monocytes, immune cells that contribute to inflammation, and by blocking the p38 MAPK pathway, a signaling cascade involved in inflammatory cytokine production []. Additionally, benzydamine exhibits local anesthetic properties, further contributing to pain relief [].

Clinical Research on Effectiveness

Clinical trials have evaluated the effectiveness of benzydamine hydrochloride in treating various oral and pharyngeal inflammatory conditions. Studies have shown it to be effective in:

- Sore Throat: Double-blind, placebo-controlled trials demonstrated that benzydamine lozenges or gargles significantly reduced pain and discomfort associated with sore throat compared to placebo [, ].

- Oral Mucositis: Research suggests benzydamine mouthwash or spray can be helpful in managing oral mucositis, a painful side effect of chemotherapy and radiation treatment.

- Post-operative Sore Throat: Studies indicate benzydamine lozenges can be effective in preventing post-operative sore throat following endotracheal intubation, a procedure used during some surgeries.

Benzydamine hydrochloride is a nonsteroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties. It is primarily used for the symptomatic relief of pain and inflammation in conditions affecting the mouth and throat, such as sore throat or oral mucositis. Benzydamine is marketed under various brand names, including Tantum Verde, Maxtra Gargle, Difflam, and Septabene . The chemical formula for benzydamine hydrochloride is C₁₉H₂₃N₃O·HCl, with a molar mass of approximately 345.87 g/mol .

In terms of biological activity, benzydamine exhibits a unique mechanism of action by selectively binding to inflamed tissues and inhibiting prostaglandin synthesis without affecting cyclooxygenase or lipoxygenase pathways, distinguishing it from other NSAIDs .

Benzydamine hydrochloride has demonstrated significant biological activity, particularly as an anti-inflammatory agent. It has been shown to inhibit the biosynthesis of prostaglandins, which play a crucial role in the inflammatory response. Additionally, benzydamine possesses in vitro antibacterial properties and has shown synergistic effects when combined with other antibiotics against resistant bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . Furthermore, it may exhibit cannabinoid agonistic activity, suggesting potential interactions with cannabinoid receptors .

The synthesis of benzydamine hydrochloride can be achieved through several methods:

- Classic Synthesis: Involves the reaction of N-benzyl derivatives from methyl anthranilate with nitrous acid to form N-nitroso derivatives, followed by reduction and further reactions leading to benzydamine.

- Alternative Methods: Other synthetic routes include the sequential reaction of N-benzylaniline with phosgene and sodium azide, leading to carbonyl azide intermediates that undergo rearrangement to yield benzydamine .

- Alkylation Approaches: Variations in alkylation conditions using different reagents such as chloroacetamide can also lead to the formation of benzydamine or related compounds like bendazac .

Research indicates that benzydamine may interact with other medications, potentially affecting their pharmacokinetics. For instance, it may decrease the excretion rate of Aclidinium, leading to increased serum levels of this drug . Additionally, studies have highlighted its potential interactions with antibiotics, enhancing their efficacy against resistant bacterial strains .

Benzydamine hydrochloride shares similarities with several other compounds in terms of structure and function. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Primary Use | Unique Features |

|---|---|---|---|

| Ibuprofen | C₁₃H₁₈O₂ | Pain relief | Non-selective cyclooxygenase inhibitor |

| Diclofenac | C₁₄H₁₄ClN₃O₂ | Anti-inflammatory | Potent cyclooxygenase inhibitor |

| Naproxen | C₁₄H₁₄O₃ | Pain relief | Longer half-life compared to ibuprofen |

| Ketoprofen | C₁₄H₁₄O₃ | Pain relief | Dual action on cyclooxygenase pathways |

| Bendazac | C₁₉H₂₂N₂O₂ | Anti-inflammatory | Related compound but differs in structure |

Benzydamine's unique mechanism of action—specifically its selective inhibition of prostaglandin synthesis without affecting cyclooxygenase—sets it apart from these other NSAIDs. Its local anesthetic properties also contribute to its distinct therapeutic profile .

Pharmacological Profile

Benzydamine hydrochloride (C₁₉H₂₃N₃O·HCl) is classified under multiple Anatomical Therapeutic Chemical (ATC) categories:

- A01AD02: Other agents for local oral treatment

- M02AA05: Topical antiinflammatory preparations for musculoskeletal pain

- R02AX03: Other throat preparations

Unlike conventional NSAIDs, benzydamine exhibits distinct physicochemical properties as a weak base, enabling preferential accumulation in inflamed tissues. It inhibits prostaglandin and thromboxane biosynthesis at high local concentrations while stabilizing cell membranes and suppressing neutrophil activation.

Mechanism of Action

- Prostaglandin Inhibition: At concentrations ≥10 μM, it suppresses cyclooxygenase (COX)-mediated prostaglandin synthesis.

- Membrane Stabilization: Reduces lysosomal enzyme release from neutrophils and monocytes.

- Local Anesthesia: Blocks sodium channels, providing rapid pain relief.

Therapeutic Applications

Benzydamine hydrochloride is indicated for:

Clinical studies demonstrate its superiority over placebo in reducing pain scores by 40–60% within 72 hours for pharyngitis and mucositis. In a European survey, 90% of pharmacists and 80% of physicians recommended benzydamine for stomatitis and post-intubation sore throat.

Cytokine Modulation: Tumor Necrosis Factor-α and Interleukin-1β Inhibition Dynamics

Benzydamine hydrochloride exerts significant anti-inflammatory effects by selectively modulating pro-inflammatory cytokines, particularly tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). Studies demonstrate that benzydamine suppresses TNF-α and IL-1β production in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) without affecting anti-inflammatory cytokines such as interleukin-10 (IL-10) or interleukin-1 receptor antagonist (IL-1ra) [3] [7]. This selective inhibition occurs at concentrations as low as 25–100 μM, with half-maximal inhibitory concentrations (IC₅₀) varying depending on the cell type and stimulus [7].

The drug’s ability to inhibit TNF-α and IL-1β is linked to its suppression of the p38 mitogen-activated protein kinase (MAPK) pathway. By blocking p38 MAPK phosphorylation, benzydamine disrupts downstream signaling cascades that drive cytokine synthesis [1] [7]. For example, in monocytes treated with benzydamine, activation of extracellular signal-regulated kinases 1/2 (ERK1/2) and p38 MAPK in response to chemoattractants like monocyte chemoattractant protein-1 (MCP-1/CCL2) is reduced by 75–98% at 100 μM concentrations [7]. This dual inhibition of ERK and p38 pathways underscores its potent anti-inflammatory activity.

Table 1: Cytokine Modulation by Benzydamine Hydrochloride

| Cytokine | Effect of Benzydamine | Concentration Range | Mechanism |

|---|---|---|---|

| TNF-α | Inhibition (IC₅₀ = 25 μM) | 25–100 μM | p38 MAPK pathway suppression |

| IL-1β | Inhibition (IC₅₀ = 30 μM) | 25–100 μM | ERK1/2 and p38 MAPK inhibition |

| IL-10 | No significant effect | N/A | Not applicable |

Neutrophil Function Alteration: Oxidative Burst and Granule Release Suppression

Benzydamine hydrochloride modulates neutrophil activity by inhibiting oxidative burst and granule release, key processes in acute inflammation. At concentrations of 30–100 μM, the drug suppresses reactive oxygen species (ROS) production during the neutrophil oxidative burst, a mechanism critical for pathogen clearance but detrimental in chronic inflammation [4] [7]. This effect is dose-dependent, with IC₅₀ values aligning with tissue concentrations achievable after topical administration [4].

Additionally, benzydamine stabilizes neutrophil membranes, preventing the release of cytotoxic granules containing enzymes like myeloperoxidase and elastase. In vitro studies show that granule release is inhibited at concentrations as low as 3 μM, with near-complete suppression observed at 30 μM [4] [6]. This membrane-stabilizing property reduces tissue damage caused by uncontrolled neutrophil activation, particularly in conditions like oral mucositis or arthritis.

Table 2: Neutrophil Modulation by Benzydamine Hydrochloride

| Process | Effect of Benzydamine | Concentration Range | Outcome |

|---|---|---|---|

| Oxidative burst | Inhibition (IC₅₀ = 30 μM) | 30–100 μM | Reduced ROS production |

| Granule release | Inhibition (IC₅₀ = 3 μM) | 3–30 μM | Decreased enzyme release |

| Chemotaxis | Partial inhibition | 45–100 μM | Reduced migration to inflammation |

Membrane Stabilization: Lysosomal Integrity and Cellular Permeability Effects

The membrane-stabilizing properties of benzydamine hydrochloride contribute significantly to its anti-inflammatory and local anesthetic effects. By interacting with phospholipid bilayers, the drug enhances lysosomal membrane integrity, preventing the leakage of hydrolytic enzymes into the cytoplasm [6] [7]. This stabilization is particularly evident in neutrophils, where benzydamine inhibits lysosomal enzyme release by 50–80% at 10–30 μM concentrations [4].

Furthermore, benzydamine modulates cellular permeability by interacting with cationic channels, including transient receptor potential (TRP) channels and acid-sensing ion channels (ASICs) [1] [6]. These interactions reduce the influx of calcium and sodium ions, dampening neuronal excitability and peripheral pain signaling. For instance, benzydamine’s local anesthetic activity is attributed to its blockade of voltage-gated sodium channels (Nav1.7) in dorsal root ganglia, which are pivotal in nociception [1].

Non-Cyclooxygenase-Dependent Anti-Inflammatory Pathways

Unlike conventional NSAIDs, benzydamine hydrochloride does not rely on COX inhibition for its anti-inflammatory effects. While weak COX inhibition occurs at millimolar concentrations (≥1 mM), the drug’s primary activity stems from COX-independent pathways [4] [6]. These include:

- Cannabinoid Receptor Modulation: Benzydamine’s structural similarity to cannabinoids suggests agonist activity at cannabinoid type 2 receptors (CB2R), which are implicated in peripheral analgesia and inflammation resolution [1].

- TRP Channel Modulation: By modulating TRP vanilloid (TRPV) and ankyrin (TRPA) channels, benzydamine reduces neuropeptide release and subsequent neurogenic inflammation [1].

- Cytokine Network Regulation: As previously detailed, suppression of TNF-α and IL-1β disrupts inflammatory cascades without affecting prostaglandin synthesis [3] [7].

Table 3: Non-COX Pathways in Benzydamine’s Anti-Inflammatory Action

| Pathway | Target | Effect |

|---|---|---|

| Cannabinoid signaling | CB2 receptor | Agonism reduces peripheral inflammation |

| Ion channel modulation | TRPV1, ASICs, Nav1.7 | Reduced nociception and neuroinflammation |

| Cytokine suppression | TNF-α, IL-1β | Decreased leukocyte activation |

In Vivo Models: Oropharyngeal Inflammation and Nociception Studies

Comprehensive animal studies demonstrate that benzydamine hydrochloride possesses robust anti-inflammatory and analgesic properties in multiple experimental inflammation models. Parenteral administration of benzydamine hydrochloride in animal experiments inhibits morphological symptoms and pain due to various experimental inflammations, including those produced by carrageenan, serotonin, histamine, yeast, kaolin, dextran, egg albumin, cotton-pellet granuloma, croton oil granuloma, and acrolein inhalation [8].

The analgesic activity of benzydamine hydrochloride is more pronounced in models involving experimental inflammation compared to non-inflammatory pain models [8]. The compound exhibits relatively little or no effect on Freund adjuvant arthritis and on erythema produced by ultraviolet radiation or X-rays, indicating selectivity for certain types of inflammatory processes [8].

In sophisticated nociceptor sensitization models, benzydamine hydrochloride demonstrates significant modulatory effects on dorsal root ganglion neuron excitability. In inflammatory soup acute models containing adenosine triphosphate, histamine, prostaglandin E2, and serotonin, control conditions produce a 145±58% increase in action potential firing, while simultaneous application of 1 micromolar benzydamine hydrochloride limits this increase to only 62±32% [9].

Chronic inflammatory sensitization studies reveal that 24-hour exposure to inflammatory soup induces a 186±19% increase in basal neuronal firing in control conditions, whereas benzydamine hydrochloride treatment significantly reduces this inflammatory sensitization [9]. The compound exhibits dose-dependent inhibition of neuronal excitability mediated by inflammatory cocktails, acidic pH, or high external potassium chloride concentrations, with higher potency demonstrated under inflammatory sensitized conditions compared to basal conditions [9].

Electrophysiological analyses demonstrate that benzydamine hydrochloride effectively inhibits neuronal basal excitability, reducing action potential firing frequency and increasing rheobase and afterhyperpolarization amplitude. The compound shows a dose-related inhibition with a fifty percent inhibitory concentration of 2.4 micromolar for suppressing neuronal activity [9].

In oral mucosal ulceration models, benzydamine hydrochloride bioadhesive gel applications result in significant acceleration of ulcer healing with decreased ulcer area over 12 days, demonstrating statistically significant improvement compared to control groups [10]. Histological evaluation confirms that benzydamine hydrochloride treatment produces higher mean histological scores than base formulations and control groups throughout the test period [10].

Ex Vivo Analyses: Platelet Aggregation and Tissue Penetration Metrics

Benzydamine hydrochloride exhibits distinctive antithrombotic properties with selective inhibition of collagen-induced platelet aggregation that appears rather selective compared to other nonsteroidal anti-inflammatory drugs [1] [11] [12]. The compound requires high concentrations to effectively inhibit prostaglandin and thromboxane biosynthesis, confirming that its primary mechanisms of action are not related to arachidonic acid metabolism [1] [11].

Tissue penetration studies in rat models demonstrate that benzydamine hydrochloride achieves concentrations of approximately 100 micromolar in oral tissues following topical application [13]. These tissue concentrations correlate well with the pharmacologically active concentrations observed in in vitro studies for inhibiting inflammatory mediator synthesis and neutrophil oxidative burst [13].

Membrane diffusion analyses using polydimethyl siloxane membranes reveal that benzydamine hydrochloride penetration is significantly enhanced through ion-pair formation with lipophilic counter-ions [14]. Human epidermis penetration studies demonstrate pH-dependent permeation characteristics, with optimal flux occurring at pH 7.6 when the fraction unionized is 2.51%, rather than at pH 9 when the fraction unionized is 38.7% [14].

Pharmacokinetic characterization reveals that benzydamine hydrochloride has low protein binding capacity of less than 20%, a high volume of distribution of 213 liters, and relatively low systemic clearance of 193 milliliters per minute [15] [16]. The compound exhibits a plasma half-life of approximately 13 hours with rapid peak attainment following oral and oromucosal administration [15] [16].

Critically, benzydamine hydrochloride demonstrates low systemic absorption through skin and non-specialized mucosae compared to oral and oromucosal administration, thereby limiting unrequired systemic exposure and potential systemic side effects when used topically [15] [16]. In inflammatory conditions, the compound shows increased accumulation in inflamed tissues, which may contribute to its enhanced efficacy under pathological conditions [9].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (97.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Irritant